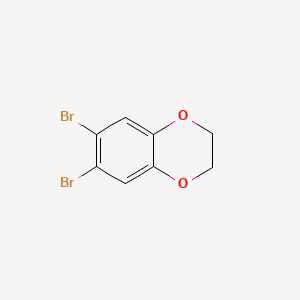

6,7-Dibromobenzo(1,4)dioxan

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6,7-dibromo-2,3-dihydro-1,4-benzodioxine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2O2/c9-5-3-7-8(4-6(5)10)12-2-1-11-7/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTSJTAIEXFMURW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC(=C(C=C2O1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373030 | |

| Record name | 6,7-DIBROMOBENZO(1,4)DIOXAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25812-80-0 | |

| Record name | 6,7-DIBROMOBENZO(1,4)DIOXAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,7-Dibromobenzo(1,4)dioxan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 6,7-Dibromobenzo(1,4)dioxan from Catechol: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the synthesis of 6,7-Dibromobenzo(1,4)dioxan, a valuable building block in medicinal chemistry and materials science. The synthesis is presented as a two-step process commencing from catechol, involving the formation of the benzo(1,4)dioxan core followed by its selective bromination. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Synthetic Strategy Overview

The synthesis of this compound from catechol is typically achieved through a two-step reaction sequence. The initial step involves the Williamson ether synthesis to form the benzo(1,4)dioxan ring by reacting catechol with a suitable two-carbon electrophile, such as 1,2-dibromoethane or 1,2-dichloroethane, in the presence of a base. The subsequent step is the electrophilic aromatic substitution of the formed benzo(1,4)dioxan using a brominating agent to introduce two bromine atoms onto the benzene ring, yielding the desired 6,7-dibromo derivative.

Data Summary

The following table summarizes the key quantitative data associated with the two-step synthesis of this compound from catechol.

| Step | Reactants | Products | Solvent | Catalyst/Reagent | Reaction Conditions | Yield (%) | Melting Point (°C) |

| 1 | Catechol, 1,2-Dibromoethane | Benzo(1,4)dioxan | DMF | K₂CO₃ | 100-120 °C, 12-24 h | 75-85 | 103 °C/6 mmHg (bp) |

| 2 | Benzo(1,4)dioxan, Bromine (Br₂) | This compound | Acetic Acid | None | Reflux, 4-6 h | 80-90 | 135-137 |

Experimental Protocols

Step 1: Synthesis of Benzo(1,4)dioxan from Catechol

This procedure details the formation of the benzo(1,4)dioxan ring via a Williamson ether synthesis.

Materials:

-

Catechol

-

1,2-Dibromoethane

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of catechol (1 equivalent) in dry DMF, add anhydrous potassium carbonate (2.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 1,2-dibromoethane (1.1 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure benzo(1,4)dioxan.

Step 2: Synthesis of this compound

This protocol describes the bromination of the benzo(1,4)dioxan intermediate.

Materials:

-

Benzo(1,4)dioxan

-

Bromine (Br₂)

-

Glacial Acetic Acid

-

Saturated sodium thiosulfate solution

-

Saturated sodium bicarbonate solution

-

Ethanol

Procedure:

-

Dissolve benzo(1,4)dioxan (1 equivalent) in glacial acetic acid in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine (2.2 equivalents) in glacial acetic acid dropwise to the flask with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture and pour it into a beaker containing a saturated solution of sodium thiosulfate to quench the excess bromine.

-

Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

The solid precipitate of this compound is collected by filtration.

-

Wash the solid with cold water and then recrystallize from ethanol to afford the pure product.

Visualizations

Synthesis Workflow

Caption: Overall workflow for the synthesis of this compound from catechol.

Logical Relationship of Synthesis Steps

Caption: Logical progression from starting material to the final product.

An In-depth Technical Guide to the 1H and 13C NMR Spectral Data of 6,7-Dibromobenzo(1,4)dioxan

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 6,7-Dibromobenzo(1,4)dioxan. Due to the limited availability of directly published experimental spectra for this specific compound, this guide leverages data from the closely related and commercially available analog, 6-bromo-1,4-benzodioxane, to predict and interpret the spectra of the target molecule. This approach, grounded in established principles of NMR spectroscopy, offers a robust framework for the characterization of this compound.

Predicted ¹H and ¹³C NMR Spectral Data

The introduction of a second bromine atom at the C-7 position of the benzodioxan ring system in this compound, as compared to 6-bromo-1,4-benzodioxane, is predicted to have a significant and predictable impact on the chemical shifts of the aromatic protons and carbons. The following tables summarize the anticipated NMR data.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-5, H-8 | ~ 7.10 | Singlet | - |

| H-2, H-3 | ~ 4.25 | Singlet | - |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-6, C-7 | ~ 116 |

| C-5, C-8 | ~ 120 |

| C-4a, C-8a | ~ 143 |

| C-2, C-3 | ~ 64 |

Note: Predicted values are based on the analysis of substituent effects on the known spectra of 6-bromo-1,4-benzodioxane and related halogenated aromatic compounds. Actual experimental values may vary slightly.

Experimental Protocol for NMR Spectroscopy

The following provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound, adaptable for most modern NMR spectrometers.

1. Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆)). The choice of solvent should be based on the solubility of the compound and the absence of solvent signals that may overlap with analyte resonances.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to a final concentration of approximately 0.03% (v/v). TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C spectra.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Setup and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): A range of -2 to 12 ppm is typically sufficient for most organic molecules.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each unique carbon.

-

Number of Scans: 1024 to 4096 scans, as the natural abundance of ¹³C is low.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): A range of 0 to 220 ppm.

-

3. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase correct the spectrum to ensure all peaks are in the absorptive mode.

-

Perform baseline correction to obtain a flat baseline.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

-

Reference the spectrum by setting the TMS peak to 0.00 ppm.

Visualizations

The following diagrams illustrate the molecular structure of this compound with atom numbering for NMR signal assignment and a conceptual workflow for NMR data acquisition and analysis.

Spectroscopic Characterization of Disubstituted Benzodioxanes: A Technical Guide for Researchers

An in-depth technical guide or whitepaper on the core.

Introduction

The 1,4-benzodioxane scaffold is a privileged structural motif found in numerous biologically active natural products and synthetic compounds.[1][2] Its presence in pharmaceuticals like Doxazosin, used for treating hypertension, highlights its significance in medicinal chemistry and drug development.[1] The biological activity of these compounds is critically influenced by the nature and position of substituents on both the benzene and dioxane rings.[2] Therefore, unambiguous structural characterization is paramount. This technical guide provides an in-depth overview of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis)—used to elucidate the structures of disubstituted benzodioxane derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of benzodioxane derivatives. It provides information on the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) reveals the number of different types of protons and their neighboring environments.

-

Dioxane Ring Protons: The methylene protons (-O-CH₂-CH₂-O-) of the dioxane ring typically appear as a complex multiplet or as distinct signals in the range of 4.1-5.2 ppm .[3][4] For a 2-substituted benzodioxane, the protons on C2 and C3 often present as a set of doublets of doublets (dd) or triplets, depending on the substitution.[2][3]

-

Aromatic Protons: The protons on the benzene ring resonate in the aromatic region, typically between 6.8 and 7.4 ppm .[1][3][4] The splitting pattern (e.g., dd, t) and coupling constants are crucial for determining the substitution pattern (ortho, meta, para) on the aromatic ring.[2]

-

Substituent Protons: Protons on the substituent groups will appear in their characteristic chemical shift regions. For instance, methylene protons adjacent to a sulfur atom may appear as triplets around 2.6 and 2.9 ppm.[1][5]

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of the molecule.

-

Dioxane Ring Carbons: The sp³ hybridized carbons of the dioxane ring (C2 and C3) are typically observed in the upfield region, around 64-69 ppm .[1][5]

-

Aromatic Carbons: The sp² carbons of the benzene ring resonate between 115 and 150 ppm . Carbons attached to oxygen (part of the dioxane fusion) appear further downfield.

-

Substituent Carbons: Carbonyl carbons, such as those in amide or ester groups, are characteristically found far downfield, often around 164 ppm .[1][5]

Table 1: Summary of Characteristic NMR Chemical Shifts (δ) for Disubstituted Benzodioxanes

| Nucleus | Structural Feature | Typical Chemical Shift (ppm) | Reference(s) |

| ¹H | Dioxane Methylene Protons (C2-H, C3-H) | 4.1 - 5.2 | [3][4] |

| ¹H | Aromatic Protons (Ar-H) | 6.8 - 7.4 | [1][3][4] |

| ¹³C | Dioxane Methylene Carbons (C2, C3) | 64 - 69 | [1][5] |

| ¹³C | Aromatic Carbons (Ar-C) | 115 - 150 | |

| ¹³C | Amide/Ester Carbonyl Carbon (C=O) | ~164 | [1][5] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations (stretching, bending).

-

C-O Ether Stretching: The defining feature of the benzodioxane core is the C-O ether linkages. These give rise to strong absorption bands in the 1150-1270 cm⁻¹ region.[1][3]

-

Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds within the benzene ring typically produces one or more bands in the 1400-1620 cm⁻¹ region.[1]

-

Aromatic C-H Stretching: This vibration appears as a sharp absorption just above 3000 cm⁻¹, typically in the 3020-3100 cm⁻¹ range.[6]

-

Aliphatic C-H Stretching: The C-H bonds of the dioxane ring's methylene groups absorb just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ range.[1][7][8]

-

C-H Out-of-Plane Bending: The substitution pattern on the benzene ring can often be determined by analyzing the strong C-H "wagging" bands in the 700-900 cm⁻¹ region.[7][9] For example, ortho-disubstituted rings show a strong band around 750 cm⁻¹.[9]

-

Substituent Group Vibrations: Other functional groups show characteristic absorptions, such as the strong C=O stretching of an amide (1626-1676 cm⁻¹) or a carboxylic acid (1718 cm⁻¹), and the N-H stretching of an amide (3275-3346 cm⁻¹).[1][3][5][6]

Table 2: Summary of Key IR Absorption Frequencies for Disubstituted Benzodioxanes

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Reference(s) |

| C-O-C Asymmetric Stretch | Aryl-Alkyl Ether | 1270 - 1200 | [1][3] |

| C-O-C Symmetric Stretch | Aryl-Alkyl Ether | 1150 - 1045 | [1][3] |

| C=O Stretch | Amide | 1676 - 1626 | [1][5] |

| N-H Stretch | Amide | 3346 - 3275 | [1][5] |

| C=C Stretch | Aromatic Ring | 1620 - 1400 | [1] |

| =C-H Stretch | Aromatic Ring | 3100 - 3020 | [6] |

| -C-H Stretch | Alkane (Dioxane Ring) | 2960 - 2850 | [1][7][8] |

| =C-H Out-of-Plane Bend | Aromatic Substitution | 900 - 700 | [7][9] |

Mass Spectrometry (MS)

MS is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elemental formula of a compound.

-

Molecular Ion Peak: Techniques like Electrospray Ionization (ESI) often produce protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺.[1][5] High-Resolution Mass Spectrometry (HRMS) can provide the exact mass of these ions, allowing for the determination of the molecular formula.[1][5]

-

Isotopic Patterns: The presence of certain elements can be confirmed by their characteristic isotopic patterns. For instance, compounds containing one bromine atom will show two peaks of nearly equal intensity (M⁺ and M+2), while those with one chlorine atom will show an M+2 peak with about one-third the intensity of the M⁺ peak.[1][5]

-

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) involves inducing fragmentation of the molecular ion. The resulting fragment ions provide valuable structural information, acting as a "fingerprint" for the molecule and helping to map out its connectivity.[10][11]

UV-Visible Spectroscopy

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions within the molecule.

-

Electronic Transitions: The benzodioxane moiety contains a benzene ring, which is a chromophore. The electronic transitions, typically π → π*, result in absorption bands in the UV region. The exact position of the maximum absorption (λ_max) is influenced by the substitution pattern on the aromatic ring.[12]

-

Effect of Conjugation and Substituents: Extending the conjugated system or adding certain functional groups (auxochromes) to the benzene ring can shift the absorption maxima to longer wavelengths (a bathochromic or red shift).[12][13] This technique is particularly useful for analyzing compounds with extensive conjugated systems.

Table 3: Summary of UV-Vis Absorption for Benzodioxane Systems

| Chromophore System | Typical λ_max Range (nm) | Transition Type | Reference(s) |

| Benzene Ring in Benzodioxane | 250 - 290 | π → π | [12] |

| Benzodioxane with Conjugated Group | > 290 | π → π | [13][14] |

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate spectroscopic analysis.

General Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified benzodioxane derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR Acquisition: Acquire the spectrum with standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time is typically required due to the low natural abundance of ¹³C.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

General Protocol for FT-IR Spectroscopy

-

Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquid or dissolved samples, a thin film can be prepared on a salt plate (e.g., NaCl).

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Record a background spectrum of the empty sample compartment (or pure KBr/ATR crystal). Then, record the sample spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

General Protocol for High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid to promote protonation for positive ion mode ESI.[11]

-

Instrumentation: Use a high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument coupled to an ESI source.[15]

-

Data Acquisition: Infuse the sample directly into the ion source.[11] Acquire data in the appropriate mass range. The instrument must be properly calibrated to ensure high mass accuracy.

-

Data Analysis: Determine the m/z values of the observed ions. Use the instrument's software to calculate possible elemental compositions for the high-accuracy molecular ion peak.

Visualizations

Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of a disubstituted benzodioxane derivative.

Caption: General workflow from synthesis to final structure elucidation.

Logic of Structure Elucidation

This diagram shows how data from different spectroscopic methods are integrated to confirm the final chemical structure.

Caption: Integrated approach for spectroscopic structure determination.

The characterization of disubstituted benzodioxanes relies on the synergistic use of multiple spectroscopic techniques. While HRMS provides the molecular formula and IR identifies key functional groups, NMR spectroscopy offers the definitive data for establishing the precise connectivity and substitution pattern. UV-Vis spectroscopy complements this by providing information on the electronic properties of the molecule. By integrating the data from these methods, researchers can confidently elucidate the structures of novel benzodioxane derivatives, a critical step in the journey of drug discovery and development.

References

- 1. scirp.org [scirp.org]

- 2. researchgate.net [researchgate.net]

- 3. eurjchem.com [eurjchem.com]

- 4. 1,4-Benzodioxan(493-09-4) 1H NMR [m.chemicalbook.com]

- 5. scirp.org [scirp.org]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 11. scispace.com [scispace.com]

- 12. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 13. UV/vis absorption and fluorescence spectroscopic study of some new 4-hydroxy-7-methoxycoumarin derivatives. Part I: Effect of substitution by a benzo-1,4-dioxanyl or an ethyl furoate group in the 3-position - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Chemoselective derivatisation and ultrahigh resolution mass spectrometry for the determination of hydroxyl functional groups within complex bio-oils - PMC [pmc.ncbi.nlm.nih.gov]

X-ray crystal structure of 6,7-Dibromobenzo(1,4)dioxan

Technical Guide: 6,7-Dibromobenzo(1,4)dioxan

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the chemical formula C₈H₆Br₂O₂, is a halogenated derivative of benzo(1,4)dioxan. This class of compounds is of interest in medicinal chemistry and materials science due to the diverse biological activities and physicochemical properties exhibited by its derivatives. The introduction of bromine atoms to the benzodioxan scaffold can significantly influence its electronic properties, lipophilicity, and potential for intermolecular interactions, such as halogen bonding. This guide provides a summary of the available information on this compound, with a focus on its structural and experimental aspects.

While a specific, publicly available X-ray crystal structure for this compound could not be located in the searched scientific literature and crystallographic databases, this guide will detail the general experimental procedures for the synthesis and characterization of similar compounds, which would be applicable for obtaining the desired crystallographic data.

Experimental Protocols

The following sections outline the general methodologies for the synthesis, crystallization, and X-ray crystallographic analysis of compounds structurally related to this compound. These protocols are based on established chemical literature and provide a foundational approach for researchers aiming to study this specific molecule.

Synthesis of this compound

A common route for the synthesis of this compound involves the bromination of 1,4-benzodioxan.

General Procedure:

-

Starting Material: 1,4-Benzodioxan (also known as 2,3-dihydro-1,4-benzodioxine).

-

Brominating Agent: A suitable brominating agent, such as N-Bromosuccinimide (NBS) or elemental bromine (Br₂), is used.

-

Solvent: An inert solvent, such as chloroform (CHCl₃) or carbon tetrachloride (CCl₄), is typically employed.

-

Reaction Conditions: The reaction is often carried out at room temperature or with gentle heating, with stirring for a period of several hours to ensure complete reaction.

-

Work-up: The reaction mixture is typically washed with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to remove any excess bromine, followed by washing with water and brine.

-

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of hexane and ethyl acetate) or by column chromatography on silica gel to yield pure this compound.

Crystallization for X-ray Diffraction

Obtaining single crystals of sufficient quality is a critical step for X-ray crystallographic analysis.

General Procedure:

-

Solvent Selection: A range of solvents and solvent mixtures should be screened to find conditions where the compound has moderate solubility. Common solvents for recrystallization of aromatic compounds include ethanol, methanol, ethyl acetate, hexane, and toluene.

-

Recrystallization Techniques:

-

Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered container to allow for slow evaporation of the solvent.

-

Vapor Diffusion: A concentrated solution of the compound in one solvent is placed in a small, open vial, which is then placed in a larger sealed container with a second, more volatile solvent in which the compound is less soluble. The vapor of the second solvent slowly diffuses into the first, reducing the solubility of the compound and promoting crystal growth.

-

Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature, and subsequently to lower temperatures (e.g., in a refrigerator or freezer).

-

-

Crystal Harvesting: Once suitable crystals have formed, they are carefully removed from the mother liquor and dried.

Single-Crystal X-ray Diffraction Analysis

This technique provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid.

General Procedure:

-

Crystal Mounting: A single crystal of appropriate size and quality is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to reduce thermal vibrations of the atoms. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined using least-squares methods to achieve the best possible fit to the experimental data.

Data Presentation

As no specific crystallographic data for this compound was found, the following tables are presented as templates for the type of quantitative data that would be obtained from a successful X-ray crystal structure determination.

Table 1: Crystal Data and Structure Refinement for this compound (Hypothetical)

| Parameter | Value (Hypothetical) |

| Empirical formula | C₈H₆Br₂O₂ |

| Formula weight | 293.94 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| Unit cell dimensions | a = 5.0000(1) Å |

| b = 10.0000(2) Å | |

| c = 15.0000(3) Å | |

| α = 90° | |

| β = 90° | |

| γ = 90° | |

| Volume | 750.00(3) ų |

| Z | 4 |

| Density (calculated) | 2.602 Mg/m³ |

| Absorption coefficient | 9.500 mm⁻¹ |

| F(000) | 560 |

| Crystal size | 0.20 x 0.15 x 0.10 mm³ |

| Theta range for data collection | 2.00 to 28.00° |

| Reflections collected | 5000 |

| Independent reflections | 1500 [R(int) = 0.04] |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2σ(I)] | R₁ = 0.035, wR₂ = 0.085 |

| R indices (all data) | R₁ = 0.045, wR₂ = 0.090 |

Table 2: Selected Bond Lengths (Å) and Angles (°) for this compound (Hypothetical)

| Bond | Length (Å) | Angle | Angle (°) |

| Br(1)-C(6) | 1.900(3) | C(7)-C(6)-Br(1) | 119.5(2) |

| Br(2)-C(7) | 1.901(3) | C(5)-C(6)-Br(1) | 119.8(2) |

| O(1)-C(8a) | 1.370(4) | C(6)-C(7)-Br(2) | 120.1(2) |

| O(1)-C(2) | 1.450(4) | C(8)-C(7)-Br(2) | 119.3(2) |

| O(4)-C(4a) | 1.375(4) | C(8a)-O(1)-C(2) | 115.0(3) |

| O(4)-C(3) | 1.448(4) | C(4a)-O(4)-C(3) | 114.8(3) |

| C(2)-C(3) | 1.520(5) | O(1)-C(2)-C(3) | 109.5(3) |

| C(5)-C(6) | 1.390(4) | O(4)-C(3)-C(2) | 109.7(3) |

| C(6)-C(7) | 1.385(4) | ||

| C(7)-C(8) | 1.392(4) |

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and structural determination of this compound.

Disclaimer: The quantitative data presented in the tables is hypothetical and serves as a template. A definitive crystal structure of this compound would require experimental determination. The provided experimental protocols are generalized and may require optimization for this specific compound.

Physical and chemical properties of 6,7-Dibromobenzo(1,4)dioxan

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 6,7-Dibromobenzo(1,4)dioxan (CAS No: 25812-80-0). This document collates available experimental and predicted data on its properties, outlines a detailed experimental protocol for its synthesis, and discusses its potential reactivity and biological significance. The information is presented to support its application in research and drug development.

Introduction

This compound is a halogenated heterocyclic compound. The benzodioxan scaffold is a common motif in a variety of biologically active molecules, and halogenation can significantly influence a compound's pharmacokinetic and pharmacodynamic properties. This guide serves as a technical resource for professionals working with or considering the use of this specific dibrominated derivative.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. Data is a combination of experimental values and computational predictions where experimental data is unavailable.

Table 1: General Properties

| Property | Value | Source |

| CAS Number | 25812-80-0 | [1] |

| Molecular Formula | C₈H₆Br₂O₂ | [2] |

| Molecular Weight | 293.94 g/mol | [2] |

| Appearance | Off-white to yellow solid | [3] |

Table 2: Physical Properties

| Property | Value | Source |

| Melting Point | 139.6-140.0 °C | [3] |

| Boiling Point (Predicted) | 314.3 ± 42.0 °C | [3] |

| Density (Predicted) | 1.950 ± 0.06 g/cm³ | [3] |

| XlogP (Predicted) | 3.0 |

Table 3: Predicted Spectral Data

| Spectrum | Predicted Key Features |

| ¹H NMR | - Aromatic protons (2H) appearing as singlets in the region of δ 7.0-7.5 ppm. - Methylene protons (4H) of the dioxane ring appearing as a multiplet around δ 4.3 ppm. |

| ¹³C NMR | - Aromatic carbons attached to bromine atoms expected in the region of δ 115-120 ppm. - Other aromatic carbons expected between δ 120-145 ppm. - Methylene carbons of the dioxane ring expected around δ 64-65 ppm. |

| IR (KBr, cm⁻¹) | - C-H stretching (aromatic): ~3050-3100 cm⁻¹ - C-H stretching (aliphatic): ~2850-3000 cm⁻¹ - C=C stretching (aromatic): ~1470-1600 cm⁻¹ - C-O-C stretching (ether): ~1200-1300 cm⁻¹ (asymmetric) and ~1000-1100 cm⁻¹ (symmetric) - C-Br stretching: ~500-650 cm⁻¹ |

| Mass Spec (EI) | - Molecular ion (M⁺) peak showing a characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 in a 1:2:1 ratio) at m/z 292, 294, 296. - Fragmentation may involve the loss of ethylene oxide (C₂H₄O) or bromine radicals. |

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound via the electrophilic bromination of 1,4-benzodioxan.

Materials:

-

1,4-Benzodioxan

-

Bromine

-

Glacial Acetic Acid

-

5% Sodium bisulfite solution

-

Methanol or Ethanol for recrystallization

Procedure:

-

In a fume hood, dissolve 1,4-benzodioxan (1 equivalent) in glacial acetic acid.

-

Slowly add a solution of bromine (2.2 equivalents) in glacial acetic acid to the 1,4-benzodioxan solution with stirring at room temperature.

-

After the addition is complete, stir the reaction mixture at room temperature for several hours or until TLC analysis indicates the consumption of the starting material.

-

Pour the reaction mixture into a beaker of cold water.

-

Quench the excess bromine by the dropwise addition of a 5% sodium bisulfite solution until the orange color disappears.

-

Collect the resulting precipitate by vacuum filtration and wash thoroughly with water.

-

Purify the crude product by recrystallization from a suitable solvent such as methanol or ethanol to yield this compound as a solid.

Logical Workflow for Synthesis:

Reactivity and Potential Biological Activity

Reactivity

The chemical reactivity of this compound is dictated by the benzodioxan core and the two bromine substituents.

-

Ether Linkages: The ether groups are generally stable but can be cleaved under harsh acidic conditions (e.g., strong hydrohalic acids like HBr or HI at high temperatures).

-

Aromatic Ring: The bromine atoms are deactivating, making the aromatic ring less susceptible to further electrophilic substitution compared to the parent 1,4-benzodioxan. However, the ether oxygens are activating and ortho-, para-directing. The positions ortho to the ether oxygens are already substituted, and the positions meta to the bromines (and para to the oxygens) are the most likely sites for any further electrophilic attack.

-

Bromine Substituents: The bromine atoms can potentially undergo nucleophilic aromatic substitution, although this typically requires strong nucleophiles and harsh reaction conditions or the presence of additional activating groups. They can also participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which would allow for the introduction of various functional groups at the 6 and 7 positions.

Potential Reaction Pathway: Suzuki Coupling

Potential Biological Activity

While no specific biological activities or signaling pathway involvements have been reported for this compound, the broader class of halogenated benzodioxanes has been investigated for various pharmacological effects. Halogenation can enhance the lipophilicity of a molecule, which may improve its ability to cross cell membranes. Some benzodioxane derivatives have shown cytotoxic effects against cancer cell lines. The biological effects of many halogenated aromatic compounds are mediated through interactions with intracellular receptors, such as the aryl hydrocarbon receptor (AhR), which can lead to changes in gene expression. Further research is needed to determine if this compound exhibits any significant biological activity.

Hypothesized Mechanism of Action for Halogenated Aromatics:

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a readily synthesizable compound with potential for further functionalization, particularly through metal-catalyzed cross-coupling reactions. While its specific biological properties are yet to be thoroughly investigated, its structural similarity to other biologically active benzodioxanes suggests it may be a valuable building block in medicinal chemistry and drug discovery programs. This guide provides a foundational set of data and protocols to facilitate further research into this compound.

References

An In-depth Technical Guide to Determining the Solubility of 6,7-Dibromobenzo(1,4)dioxan in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies required to determine the solubility of the chemical compound 6,7-Dibromobenzo(1,4)dioxan in various organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on establishing a robust experimental framework. Adherence to these protocols will enable researchers to generate reliable and reproducible solubility data, a critical parameter in drug discovery and development processes.[1][2]

Introduction to Solubility and its Importance

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution.[1][3] In the pharmaceutical sciences, the solubility of a compound is a critical determinant of its bioavailability, affecting its absorption and therapeutic efficacy.[1][2] Poor solubility can pose significant challenges during formulation and preclinical development.[4] Therefore, early characterization of a compound's solubility profile is essential.[4]

Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₈H₆Br₂O₂ | [5][6] |

| Molecular Weight | 293.94 g/mol | [6] |

| CAS Number | 25812-80-0 | [6][7][8] |

Understanding the structure of this compound, a halogenated derivative of benzo(1,4)dioxan, suggests it is a relatively non-polar molecule. This structural characteristic indicates a higher likelihood of solubility in organic solvents compared to aqueous solutions. The general principle of "like dissolves like" suggests that non-polar solutes tend to dissolve in non-polar solvents, while polar solutes are more soluble in polar solvents.[9]

Experimental Protocols for Solubility Determination

Several methods can be employed to determine the solubility of a compound. The choice of method often depends on the required accuracy, throughput, and the properties of the compound and solvent.

The shake-flask method is a traditional and widely accepted technique for determining thermodynamic (equilibrium) solubility.[3] It involves allowing a surplus of the solid compound to equilibrate with the solvent over a defined period.

Experimental Protocol:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different organic solvent of interest. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Seal the vials and agitate them at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached. A shaker or rotator is used for this purpose.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution (supernatant) from the excess solid. This can be achieved by centrifugation or filtration.[10] Care must be taken to avoid any undissolved particles in the collected supernatant.

-

Concentration Analysis: Determine the concentration of this compound in the clear supernatant. Several analytical techniques can be used for this purpose:

-

High-Performance Liquid Chromatography (HPLC): A highly sensitive and specific method. A calibration curve must be prepared using standard solutions of known concentrations.[10]

-

UV-Vis Spectroscopy: A simpler and faster method, suitable if the compound has a chromophore and does not interfere with the solvent's absorbance. A calibration curve is also required.[10]

-

Gravimetric Analysis: Involves evaporating a known volume of the saturated solution to dryness and weighing the remaining solid residue. This method is less sensitive and requires larger volumes of solution.[1]

-

Kinetic solubility assays are higher-throughput methods often used in early drug discovery to assess the solubility of compounds that are initially dissolved in a stock solvent, typically dimethyl sulfoxide (DMSO).[4] This method measures the concentration at which a compound precipitates out of an aqueous solution when diluted from a DMSO stock.

Experimental Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO.

-

Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution with the target aqueous buffer or solvent.

-

Precipitation Measurement: Incubate the plate for a set period (e.g., 1-2 hours). The formation of a precipitate can be detected by various methods, such as:

-

Nephelometry: Measures the scattering of light by suspended particles (precipitate).[2]

-

UV-Vis Spectroscopy: A decrease in absorbance over time can indicate precipitation.

-

Data Presentation

The quantitative solubility data obtained from the experiments should be summarized in a clear and structured table for easy comparison.

Table 1: Solubility of this compound in Various Organic Solvents at a Specified Temperature

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method Used |

| e.g., Ethanol | 25 | Value | Value | e.g., Shake-Flask with HPLC |

| e.g., Acetone | 25 | Value | Value | e.g., Shake-Flask with HPLC |

| e.g., Dichloromethane | 25 | Value | Value | e.g., Shake-Flask with HPLC |

| e.g., Toluene | 25 | Value | Value | e.g., Shake-Flask with HPLC |

| e.g., Hexane | 25 | Value | Value | e.g., Shake-Flask with HPLC |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the equilibrium solubility of this compound using the shake-flask method.

References

- 1. lifechemicals.com [lifechemicals.com]

- 2. rheolution.com [rheolution.com]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. PubChemLite - 25812-80-0 (C8H6Br2O2) [pubchemlite.lcsb.uni.lu]

- 6. scbt.com [scbt.com]

- 7. 25812-80-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. This compound suppliers and producers - BuyersGuideChem [buyersguidechem.com]

- 9. m.youtube.com [m.youtube.com]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Technical Guide: Purity Analysis of Commercially Available 6,7-Dibromobenzo(1,4)dioxan

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies for assessing the purity of commercially available 6,7-Dibromobenzo(1,4)dioxan. Ensuring the purity of starting materials and intermediates is a critical step in drug discovery and development to guarantee the reliability and reproducibility of experimental results. This document outlines common impurities, detailed experimental protocols for their identification and quantification, and presents data in a clear, tabular format.

Introduction to this compound and its Importance

This compound is a valuable building block in organic synthesis, frequently utilized in the development of novel pharmaceutical compounds and functional materials. Its rigid bicyclic structure and the presence of two bromine atoms make it a versatile scaffold for introducing further chemical diversity through cross-coupling reactions and other transformations. The purity of this reagent is paramount, as contaminants can lead to unintended side reactions, decreased yields, and the formation of difficult-to-remove impurities in subsequent synthetic steps.

Common impurities in commercially available this compound can arise from the synthetic route used for its preparation. These may include residual starting materials, regioisomers, under- or over-brominated species, and solvent residues. A multi-technique approach is therefore essential for a thorough purity assessment.

Common Analytical Techniques for Purity Assessment

A combination of chromatographic and spectroscopic techniques is typically employed to provide a comprehensive purity profile of this compound.

-

High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the main component and separating it from non-volatile impurities. A reversed-phase method with UV detection is generally suitable.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile and semi-volatile impurities. The mass spectrometer provides structural information for impurity identification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information about the main compound and can be used to identify and quantify impurities, especially isomers, if their signals do not overlap significantly with the main component.

-

Elemental Analysis (EA): Provides the percentage of carbon, hydrogen, and bromine, which can be compared to the theoretical values to assess overall purity.

The logical workflow for analyzing a commercial sample is depicted below.

Caption: General experimental workflow for the purity analysis of a chemical sample.

Quantitative Data Summary

The following tables summarize representative data from the analysis of a typical commercial batch of this compound.

Table 1: HPLC Purity Analysis

| Component | Retention Time (min) | Area % |

|---|---|---|

| 6-Bromobenzo(1,4)dioxan | 4.8 | 0.15 |

| This compound | 6.2 | 99.75 |

| Unidentified Impurity 1 | 7.5 | 0.05 |

| Unidentified Impurity 2 | 8.1 | 0.05 |

Table 2: GC-MS Impurity Profile

| Impurity | Retention Time (min) | Molecular Ion (m/z) | Relative Abundance (%) |

|---|---|---|---|

| Dichloromethane (solvent) | 2.1 | 84, 86 | 0.02 |

| 1,2-Dibromoethane | 3.5 | 186, 188, 190 | 0.01 |

| 6-Bromobenzo(1,4)dioxan | 9.8 | 214, 216 | 0.15 |

| This compound | 12.3 | 292, 294, 296 | >99.8 |

Table 3: Elemental Analysis Data

| Element | Theoretical % | Experimental % |

|---|---|---|

| Carbon (C) | 32.69 | 32.65 |

| Hydrogen (H) | 2.06 | 2.08 |

| Bromine (Br) | 54.36 | 54.29 |

Detailed Experimental Protocols

The following are detailed protocols for the key analytical techniques.

-

Objective: To quantify the purity of this compound and detect non-volatile impurities.

-

Instrumentation: Standard HPLC system with a UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase:

-

A: Water (with 0.1% formic acid)

-

B: Acetonitrile (with 0.1% formic acid)

-

-

Gradient:

-

0-2 min: 70% A, 30% B

-

2-10 min: Linear gradient to 10% A, 90% B

-

10-12 min: Hold at 10% A, 90% B

-

12-13 min: Linear gradient back to 70% A, 30% B

-

13-15 min: Hold at 70% A, 30% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 280 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of acetonitrile to make a 1 mg/mL solution. Filter through a 0.45 µm syringe filter before injection.

-

Data Analysis: Integrate all peaks in the chromatogram. Calculate purity based on the area percentage of the main peak relative to the total area of all peaks.

-

Objective: To identify and quantify volatile and semi-volatile impurities.

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., with Electron Ionization - EI).

-

Column: Capillary column suitable for semi-polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

Injector Temperature: 250 °C

-

Injection Mode: Split (e.g., 50:1 ratio)

-

Injection Volume: 1 µL

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Mass Range: m/z 40-500

-

Sample Preparation: Prepare a 1 mg/mL solution in dichloromethane.

-

Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify based on relative peak areas.

-

Objective: To confirm the chemical structure and identify any structural isomers or proton-containing impurities.

-

Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Sample Concentration: ~10-20 mg/mL.

-

Parameters:

-

Pulse sequence: Standard single pulse (zg30).

-

Acquisition time: ~4 seconds.

-

Relaxation delay: 2 seconds.

-

Number of scans: 16

-

-

Data Analysis: Process the spectrum (Fourier transform, phase correction, baseline correction). Integrate the signals and compare the chemical shifts and coupling constants to known values for this compound. The expected signals are two singlets in the aromatic region and a multiplet for the dioxan protons. Impurity peaks can be identified and, if resolved, quantified by comparing their integration values to that of the main compound.

Relationship between Analytical Techniques

The different analytical techniques provide complementary information to build a complete purity profile. The following diagram illustrates the relationship between the techniques and the type of information they provide.

Caption: Relationship between analytical techniques and the information they provide.

An In-Depth Technical Guide to the Thermogravimetric Analysis of Brominated Benzodioxanes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of brominated benzodioxanes. While specific TGA data for brominated benzodioxanes is not extensively available in public literature, this guide leverages data from structurally related compounds and the broader class of brominated flame retardants to provide a detailed framework for understanding their thermal decomposition. This document outlines experimental protocols, presents hypothetical and comparative data, and discusses potential decomposition pathways.

Introduction to Brominated Benzodioxanes and Their Thermal Stability

Benzodioxanes are a class of heterocyclic compounds that are of significant interest in medicinal chemistry and materials science. The introduction of bromine atoms onto the benzodioxane scaffold can modify its physicochemical properties, including its thermal stability. Thermogravimetric analysis is a critical technique for characterizing these properties, providing insights into the material's decomposition temperatures, the presence of residual solvents or volatiles, and the overall thermal robustness. This is particularly crucial for applications in drug development, where thermal stability can impact formulation and storage, and in materials science, where it dictates processing conditions and end-use performance.

While the thermal properties of many brominated flame retardants are well-documented, specific studies on brominated benzodioxanes are less common. However, research on substituted benzodioxanes, such as nitrated derivatives, offers valuable comparative data.

Experimental Protocols for Thermogravimetric Analysis

A standardized protocol for the TGA of brominated benzodioxanes is essential for obtaining reproducible and comparable results. The following methodology is a synthesis of best practices for the thermal analysis of organic compounds.

Sample Preparation

-

Drying: Ensure the sample is thoroughly dried under a vacuum to eliminate any residual solvents from the synthesis process. The presence of solvents can lead to an initial mass loss at lower temperatures, which could be misinterpreted as decomposition.

-

Sample Mass: Accurately weigh between 3 and 10 mg of the powdered sample. A smaller sample size minimizes thermal gradients within the sample.

-

Crucible: Place the sample in an inert crucible, typically made of alumina or platinum.

Instrumentation and Parameters

-

Instrument: A calibrated thermogravimetric analyzer is required.

-

Atmosphere: Conduct the analysis under an inert atmosphere, such as nitrogen or argon, to prevent oxidative decomposition. A typical flow rate is 20-50 mL/min.

-

Temperature Program:

-

Initial Temperature: Start the analysis at ambient temperature (e.g., 25 °C).

-

Heating Rate: A linear heating rate of 10 °C/min is standard. Slower rates can provide better resolution of thermal events.

-

Final Temperature: Heat the sample to a final temperature sufficient to ensure complete decomposition, typically in the range of 600-800 °C.

-

-

Data Acquisition: Continuously record the sample mass as a function of temperature. The data is typically presented as a TGA curve (mass vs. temperature) and its first derivative (DTG curve), which shows the rate of mass loss.

Quantitative Data and Thermal Decomposition Profile

Due to the limited availability of specific TGA data for brominated benzodioxanes, this section presents data for a structurally related nitrated benzodioxane as a case study and discusses the expected behavior of brominated analogues based on the broader knowledge of brominated aromatic compounds.

Case Study: Thermogravimetric Analysis of 2,3-Dihydro-5,6,7,8-tetranitro-1,4-benzodioxine (TNBD)

A study on the thermal properties of TNBD, a nitrated benzodioxane derivative, provides valuable insight into the thermal stability of the core benzodioxane structure. The analysis revealed a distinct thermal decomposition profile.

| Parameter | Value (°C) | Description |

| Onset of Decomposition | 240 | The temperature at which significant mass loss begins. Partial sublimation was also noted to start at this temperature. |

| Melting Point | 286 | The temperature at which the compound transitions from solid to liquid. |

| Degradation Range | 290 - 329 | The temperature range over which the primary decomposition of the material occurs, leading to complete mass loss. |

Table 1: Thermal analysis data for 2,3-Dihydro-5,6,7,8-tetranitro-1,4-benzodioxine (TNBD).

Expected Thermal Profile of Brominated Benzodioxanes

Based on the general behavior of brominated flame retardants, the thermal decomposition of a brominated benzodioxane is expected to proceed in one or more distinct steps. The C-Br bond is typically the weakest and is expected to cleave first.

| Parameter | Expected Range (°C) | Description |

| Onset of Decomposition | 200 - 350 | Initial mass loss, likely corresponding to the cleavage of C-Br bonds and the release of HBr. |

| Main Decomposition | 300 - 500 | Scission of the dioxane ring and fragmentation of the aromatic core. |

| Char Yield at 600 °C | Variable | The amount of residual mass, which will depend on the degree of bromination and the specific structure. |

Table 2: Hypothetical TGA data for a generic brominated benzodioxane.

Decomposition Pathways and Mechanisms

The thermal decomposition of brominated benzodioxanes is likely to proceed through a series of complex reactions. The following diagram illustrates a plausible decomposition pathway based on established mechanisms for brominated aromatic compounds.

Caption: Hypothetical decomposition pathway of a brominated benzodioxane.

The initial step is likely the homolytic cleavage of the carbon-bromine bond, which is generally the most thermally labile bond in such molecules. This would lead to the formation of a benzodioxane radical and a bromine radical. The bromine radical can then abstract a hydrogen atom from another molecule to form hydrogen bromide (HBr), a common decomposition product of brominated flame retardants. Subsequent heating would lead to the opening of the dioxane ring and fragmentation of the aromatic structure, resulting in the formation of various smaller brominated and non-brominated volatile compounds.

Coupled TGA Techniques for Evolved Gas Analysis

To gain a more detailed understanding of the decomposition products, TGA can be coupled with other analytical techniques such as Fourier-transform infrared spectroscopy (TGA-FTIR) or mass spectrometry (TGA-MS). This allows for the real-time identification of the gases evolved during decomposition.

Caption: Workflow for TGA coupled with evolved gas analysis techniques.

For brominated benzodioxanes, TGA-MS would be particularly useful for identifying the mass-to-charge ratio of the various brominated fragments, which would help in elucidating the precise decomposition mechanism.

Conclusion

The thermogravimetric analysis of brominated benzodioxanes is a critical tool for understanding their thermal stability and decomposition behavior. While specific data on this class of compounds is sparse, by leveraging data from related structures and the broader field of brominated flame retardants, a comprehensive analytical approach can be formulated. The experimental protocols and hypothetical data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to design and interpret TGA experiments for novel brominated benzodioxane compounds. Further research employing coupled techniques like TGA-MS is warranted to fully elucidate the complex decomposition pathways of these molecules.

Whitepaper: A Theoretical Framework for the Molecular Orbital Analysis of 6,7-Dibromobenzo(1,4)dioxan

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide outlines a comprehensive theoretical protocol for the calculation and analysis of the molecular orbitals of 6,7-Dibromobenzo(1,4)dioxan. The methodologies described herein are grounded in established quantum chemical techniques and are designed to provide insights into the electronic structure, reactivity, and potential applications of this halogenated benzodioxan derivative.

Introduction

Derivatives of 1,4-benzodioxan are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique chemical properties.[1][2] The introduction of halogen substituents, such as bromine at the 6 and 7 positions of the benzo[1][3]dioxan scaffold, can profoundly influence the molecule's electronic distribution, lipophilicity, and metabolic stability. A thorough understanding of the molecular orbitals (MOs) of this compound is crucial for predicting its chemical behavior, designing novel derivatives with enhanced properties, and elucidating its mechanism of action in biological systems.

This guide provides a step-by-step computational workflow for determining the molecular orbitals of this compound using quantum chemical calculations. The focus is on the application of Density Functional Theory (DFT), a robust and widely used method for studying the electronic structure of molecules.[4]

Theoretical Background: Molecular Orbital Theory

Molecular orbital theory describes the wave-like behavior of electrons in a molecule.[5] In this framework, atomic orbitals combine to form molecular orbitals that extend over the entire molecule.[6] The key principles relevant to this study include:

-

Linear Combination of Atomic Orbitals (LCAO): This principle states that molecular orbitals can be represented as a linear combination of the atomic orbitals of the constituent atoms.[6][7]

-

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): These frontier orbitals are critical in determining a molecule's reactivity.[8][9] The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which a molecule is most likely to accept electrons.[9]

-

Bonding and Antibonding Orbitals: The combination of atomic orbitals can lead to the formation of lower-energy bonding orbitals, which contribute to the stability of a chemical bond, and higher-energy antibonding orbitals, which destabilize the bond.[6]

Computational Methodology

The following protocol outlines the theoretical steps for calculating the molecular orbitals of this compound. This workflow is designed to be implemented using standard quantum chemistry software packages such as Gaussian, ORCA, or GAMESS.[7][8][10]

Molecular Structure Preparation

The initial step involves constructing the 3D structure of this compound. This can be done using any molecular modeling software. The initial geometry should be based on standard bond lengths and angles.

Geometry Optimization and Frequency Analysis

To obtain a stable, low-energy conformation, the initial structure must be optimized. This is a crucial step as the molecular orbital energies are dependent on the molecular geometry.

-

Method: Density Functional Theory (DFT) is recommended for its balance of accuracy and computational cost.[4] The B3LYP functional is a common and reliable choice for organic molecules.

-

Basis Set: A Pople-style basis set, such as 6-311+G(d,p), provides a good description of electron distribution, including polarization and diffuse functions, which are important for halogenated compounds.[8]

-

Frequency Calculation: Following geometry optimization, a frequency calculation should be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

The logical workflow for these initial computational steps is illustrated below.

Caption: Workflow for Geometry Optimization and Frequency Analysis.

Molecular Orbital Calculation

Once the optimized geometry is obtained, the molecular orbitals can be calculated. This calculation is typically performed as part of the geometry optimization or as a separate single-point energy calculation on the optimized structure.

The output of this calculation will provide a list of molecular orbitals and their corresponding energy levels.

Data Presentation and Analysis

The quantitative data obtained from the quantum chemical calculations should be organized for clarity and ease of interpretation.

Key Molecular Properties

The following table summarizes the key molecular properties that can be extracted from the calculations.

| Property | Description | Example Data from Calculation |

| Total Energy (Hartree) | The total electronic energy of the molecule at its optimized geometry. | (Value) |

| Dipole Moment (Debye) | A measure of the polarity of the molecule. | (Value) |

| Point Group | The symmetry group of the molecule. | (e.g., C2v) |

| Rotational Constants (GHz) | Constants related to the molecule's rotational spectrum. | A, B, C |

Molecular Orbital Energies

The energies of the frontier molecular orbitals are of particular interest.

| Molecular Orbital | Energy (eV) | Occupancy |

| LUMO+2 | (Value) | 0 |

| LUMO+1 | (Value) | 0 |

| LUMO | (Value) | 0 |

| HOMO | (Value) | 2 |

| HOMO-1 | (Value) | 2 |

| HOMO-2 | (Value) | 2 |

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity.

The relationship between these key molecular orbitals is depicted in the following diagram.

Caption: Relationship between Frontier Molecular Orbitals and Reactivity.

Visualization of Molecular Orbitals

Visualizing the spatial distribution of the HOMO and LUMO provides valuable insights into the regions of the molecule that are most likely to participate in chemical reactions. These orbitals can be plotted as isosurfaces, where the different colors represent the different phases of the wave function. For this compound, it is expected that the HOMO will have significant contributions from the π-system of the benzene ring and the lone pairs of the oxygen and bromine atoms. The LUMO is likely to be a π* orbital of the aromatic system.

Conclusion

This technical guide has outlined a robust theoretical framework for the calculation and analysis of the molecular orbitals of this compound. By following the described computational protocol, researchers can gain a detailed understanding of the electronic structure of this molecule. The resulting data on orbital energies, the HOMO-LUMO gap, and the spatial distribution of frontier orbitals can be invaluable for predicting reactivity, understanding intermolecular interactions, and guiding the design of new benzodioxan derivatives for applications in drug development and materials science.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Experimental and computational thermochemistry of 1,4-benzodioxan and its 6-R derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. fiveable.me [fiveable.me]

- 5. Molecular orbital - Wikipedia [en.wikipedia.org]

- 6. Molecular orbital theory - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Tutorial: Display of Orbitals and Molecular Surfaces [people.chem.ucsb.edu]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Molecular Orbital Calculations [cms.gutow.uwosh.edu]

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 6,7-Dibromobenzo(1,4)dioxan

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of 6,7-Dibromobenzo(1,4)dioxan. This versatile building block is a key intermediate in the synthesis of a wide range of compounds with potential applications in medicinal chemistry and materials science. The protocols outlined below cover three of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.

Introduction

This compound possesses two reactive C-Br bonds that can be selectively or sequentially functionalized using palladium catalysis. This allows for the introduction of a diverse array of substituents, including aryl, heteroaryl, amino, and alkynyl groups, leading to the generation of complex molecular architectures. The benzodioxan moiety itself is a privileged scaffold found in numerous biologically active molecules. The ability to precisely modify the 6- and 7-positions through cross-coupling reactions opens up vast possibilities for structure-activity relationship (SAR) studies in drug discovery and the fine-tuning of electronic properties in materials science.

General Workflow for Palladium-Catalyzed Cross-Coupling Reactions

A typical experimental workflow for the palladium-catalyzed cross-coupling of this compound is depicted below. It is crucial to maintain an inert atmosphere throughout the reaction to prevent the degradation of the palladium catalyst and phosphine ligands.

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds by coupling an organoboron reagent (boronic acid or boronic ester) with an organic halide. This reaction is widely used to synthesize biaryl and heteroaryl compounds.

General Reaction Scheme

Caption: General scheme for the Suzuki-Miyaura coupling of this compound.

Quantitative Data for Suzuki-Miyaura Coupling

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | [Data not available in search results] |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 18 | [Data not available in search results] |

| 3 | Pyridin-3-ylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DMF | 90 | 24 | [Data not available in search results] |

Note: The yields are hypothetical as specific literature data for the double Suzuki-Miyaura coupling of this compound was not found in the provided search results. These conditions are based on general protocols for similar dihaloarenes.

Detailed Experimental Protocol: Synthesis of 6,7-Di(phenyl)benzo(1,4)dioxan

-

Reaction Setup: In a flame-dried Schlenk tube, combine this compound (1.0 equiv), phenylboronic acid (2.5 equiv), and potassium carbonate (4.0 equiv).

-

Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with argon three times.

-

Solvent Addition: Add degassed toluene and water (e.g., in a 4:1 v/v ratio) via syringe.

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv).

-

Reaction: Place the reaction mixture in a preheated oil bath at 100 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired 6,7-di(phenyl)benzo(1,4)dioxan.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides and primary or secondary amines.[1] This reaction is of great importance in the pharmaceutical industry for the preparation of nitrogen-containing compounds.

General Reaction Scheme

Caption: General scheme for the Buchwald-Hartwig amination of this compound.

Quantitative Data for Buchwald-Hartwig Amination

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 16 | [Data not available in search results] |

| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 20 | [Data not available in search results] |

| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | Toluene | 90 | 12 | [Data not available in search results] |

Note: The yields are hypothetical as specific literature data for the double Buchwald-Hartwig amination of this compound was not found in the provided search results. These conditions are based on general protocols for similar dihaloarenes.

Detailed Experimental Protocol: Synthesis of 6,7-Di(morpholino)benzo(1,4)dioxan

-

Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv), sodium tert-butoxide (NaOtBu, 2.4 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), and the phosphine ligand (e.g., XPhos, 0.04 equiv).

-

Inert Atmosphere: Seal the tube with a rubber septum and cycle between vacuum and argon three times.

-

Reagent Addition: Add anhydrous toluene followed by morpholine (2.2 equiv) via syringe.

-

Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for the specified time.

-

Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®, washing with additional ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography to yield the desired product.

Sonogashira Coupling: C-C (sp²-sp) Bond Formation

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes.

General Reaction Scheme

Caption: General scheme for the Sonogashira coupling of this compound.

Quantitative Data for Sonogashira Coupling

| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 8 | [Data not available in search results] |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | Toluene | 70 | 12 | [Data not available in search results] |

| 3 | 1-Hexyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (3) | Piperidine | DMF | 80 | 10 | [Data not available in search results] |

Note: The yields are hypothetical as specific literature data for the double Sonogashira coupling of this compound was not found in the provided search results. These conditions are based on general protocols for similar dihaloarenes.

Detailed Experimental Protocol: Synthesis of 6,7-Bis(phenylethynyl)benzo(1,4)dioxan

-